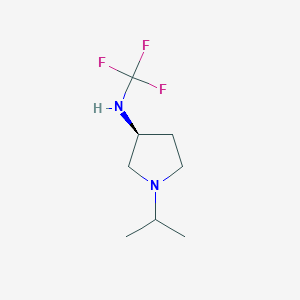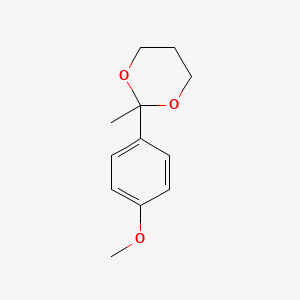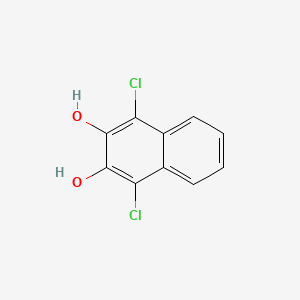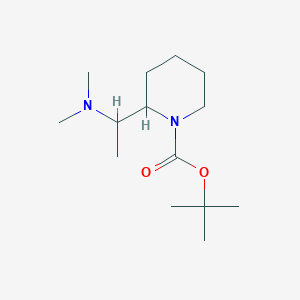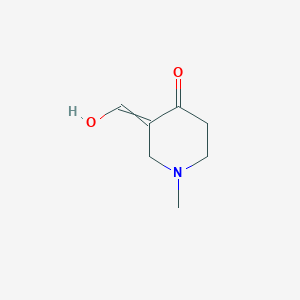
Silane, (1-methyl-1,2-pentadien-4-yne-1,3,5-triyl)tris[trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, (1-methyl-1,2-pentadien-4-yne-1,3,5-triyl)tris[trimethyl- is a complex organic compound characterized by its unique structure, which includes multiple bonds and a silane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1-methyl-1,2-pentadien-4-yne-1,3,5-triyl)tris[trimethyl- typically involves multiple steps, including the formation of the silane core and the addition of the trimethyl groups. The reaction conditions often require precise control of temperature, pressure, and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high purity and yield. The process is optimized to minimize waste and maximize efficiency, often involving continuous monitoring and adjustment of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Silane, (1-methyl-1,2-pentadien-4-yne-1,3,5-triyl)tris[trimethyl- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of reduced compounds.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often resulting in the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., oxygen, hydrogen peroxide), reducing agents (e.g., hydrogen, lithium aluminum hydride), and various catalysts (e.g., transition metals). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of siloxanes, while reduction may yield silanes with different substituents. Substitution reactions can produce a wide range of derivatives with varying properties.
Scientific Research Applications
Silane, (1-methyl-1,2-pentadien-4-yne-1,3,5-triyl)tris[trimethyl- has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other complex molecules and materials.
Biology: Investigated for its potential use in biological imaging and as a tool for studying cellular processes.
Medicine: Explored for its potential therapeutic applications, including drug delivery and diagnostic imaging.
Industry: Utilized in the production of advanced materials, such as coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of Silane, (1-methyl-1,2-pentadien-4-yne-1,3,5-triyl)tris[trimethyl- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Silane, (1-methyl-1,2-pentadien-4-yne-1,3,5-triyl)tris[trimethyl-
- Silane, (1-methyl-1,2-pentadien-4-yne-1,3,5-triyl)tris[triethyl-
- Silane, (1-methyl-1,2-pentadien-4-yne-1,3,5-triyl)tris[tripropyl-
Uniqueness
Silane, (1-methyl-1,2-pentadien-4-yne-1,3,5-triyl)tris[trimethyl- is unique due to its specific combination of multiple bonds and trimethyl groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable for certain applications where other similar compounds may not be as effective.
Properties
CAS No. |
61227-81-4 |
|---|---|
Molecular Formula |
C15H30Si3 |
Molecular Weight |
294.65 g/mol |
InChI |
InChI=1S/C15H30Si3/c1-14(17(5,6)7)13-15(18(8,9)10)11-12-16(2,3)4/h1-10H3 |
InChI Key |
PQGLXEWYYUZIOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C=C(C#C[Si](C)(C)C)[Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2,4-dichloro-benzyl)-5-(4-methoxy-phenyl)-3H-[1,2,3]triazol-4-ylamine](/img/structure/B13955818.png)




